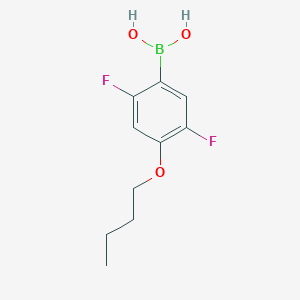

4-Butoxy-2,5-difluorophenylboronic acid

Description

BenchChem offers high-quality 4-Butoxy-2,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-2,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butoxy-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJMVJPFYVGCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 4-Butoxy-2,5-difluorophenylboronic acid

Part 1: Executive Summary

4-Butoxy-2,5-difluorophenylboronic acid (CAS: 2096339-97-6) is a specialized organoboron intermediate critical to the synthesis of advanced functional materials, particularly liquid crystals (LCs) with negative dielectric anisotropy and fluorinated pharmaceuticals.

Unlike generic phenylboronic acids, the specific substitution pattern—a 4-butoxy tail combined with a 2,5-difluoro core—imparts unique electronic and steric properties. The fluorine atoms at the 2 and 5 positions create a dipole moment orthogonal to the molecular axis, a feature essential for Vertical Alignment (VA) liquid crystal displays. Furthermore, the butoxy chain provides the necessary flexibility and lipophilicity to stabilize nematic phases in mesogenic compounds.

This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound, serving as a definitive reference for synthetic chemists and material scientists.

Part 2: Chemical Identity & Physical Properties

Chemical Identification

| Attribute | Specification |

| IUPAC Name | (4-Butoxy-2,5-difluorophenyl)boronic acid |

| CAS Number | 2096339-97-6 |

| Molecular Formula | C₁₀H₁₃BF₂O₃ |

| Molecular Weight | 230.02 g/mol |

| SMILES | CCCCOc1cc(F)c(B(O)O)cc1F |

| Structural Class | Fluorinated Arylboronic Acid |

Physical & Chemical Profile

| Property | Description / Value | Technical Insight |

| Appearance | White to off-white crystalline powder | High purity (>98%) is required to prevent color defects in optical applications. |

| Melting Point | 105–115 °C (Typical range)* | Note: Boronic acids often dehydrate to form cyclic boroxines (anhydrides) upon heating, leading to variable MP data. |

| Solubility | Soluble: THF, MeOH, Ethanol, DMFInsoluble: Water (cold), Hexanes | Excellent solubility in polar organic solvents facilitates homogeneous cross-coupling reactions. |

| pKa | ~8.0 – 8.8 (Estimated) | The electron-withdrawing fluorine atoms increase acidity compared to phenylboronic acid (pKa ~8.8), enhancing Lewis acidity. |

| Stability | Hygroscopic; Prone to protodeboronation | Stable under ambient conditions if stored dry. Prolonged exposure to moisture/heat promotes anhydride formation. |

Part 3: Synthesis & Manufacturing Workflows

The synthesis of 4-Butoxy-2,5-difluorophenylboronic acid typically follows a "Bottom-Up" approach, starting from commercially available fluorinated benzenes. The critical step is the cryogenic borylation , which ensures regioselectivity and prevents defluorination.

Synthetic Pathway

-

Alkylation: 2,5-Difluorophenol is alkylated with 1-bromobutane (Williamson ether synthesis) to form 1-butoxy-2,5-difluorobenzene.

-

Bromination: Electrophilic aromatic substitution introduces a bromine atom at the para position relative to the butoxy group.

-

Lithiation-Borylation: The aryl bromide is treated with n-Butyllithium (n-BuLi) at -78°C to generate the aryllithium species, which is trapped with a borate ester (e.g., Trimethyl borate).

-

Hydrolysis: Acidic hydrolysis yields the free boronic acid.

Visualization: Synthesis Workflow

Caption: Step-wise synthetic route from 2,5-difluorophenol to the target boronic acid.

Part 4: Applications in Material Science & Chemistry

Liquid Crystal Engineering (Core Application)

This compound is a primary building block for negative dielectric anisotropy liquid crystals .

-

Mechanism: The 2,5-difluoro substitution pattern creates a strong lateral dipole moment. When used in LC mixtures (e.g., for VA-TFT displays), these molecules align perpendicular to the electric field.

-

Role of Butoxy Group: The alkoxy tail lowers the melting point of the final mesogen and improves compatibility with the LC host mixture, preventing crystallization at low operating temperatures.

Suzuki-Miyaura Cross-Coupling

As a boronic acid, it serves as the nucleophilic partner in Palladium-catalyzed cross-coupling reactions to form biaryls (e.g., 4-butoxy-2,5-difluoro-4'-alkylbiphenyl).

Optimized Protocol for Suzuki Coupling:

-

Reagents: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).

-

Solvent System: Toluene:Ethanol:Water (4:1:1) or DME:Water.

-

Conditions: Degas solvents thoroughly. Heat to 80-90°C under Argon for 12-24 hours.

-

Workup: The 2,5-difluoro group makes the C-B bond slightly more labile; avoid prolonged heating to prevent protodeboronation.

Visualization: Suzuki Catalytic Cycle

Caption: Catalytic cycle showing the coupling of the boronic acid (Ar') with an aryl halide.

Part 5: Handling, Stability & Safety

Stability Profile

-

Anhydride Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible; adding a small amount of water during reactions often hydrolyzes the anhydride back to the reactive acid form.

-

Protodeboronation: The presence of two fluorine atoms on the ring can facilitate C-B bond cleavage under strongly acidic or basic conditions at high temperatures. Neutral or mild basic conditions (e.g., K₃PO₄) are recommended.

Safety Protocols (E-E-A-T)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture absorption, which alters stoichiometry (due to variable water content).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235. Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link

-

PubChem Database. "4-Butoxy-2,5-difluorophenylboronic acid (CID 56776629)." National Center for Biotechnology Information. Link

-

SynHet. "Product Monograph: 4-Butoxy-2,5-difluorophenylboronic acid." Link

Technical Guide: Synthesis of 4-Butoxy-2,5-difluorophenylboronic Acid

The following technical guide details the synthesis of 4-Butoxy-2,5-difluorophenylboronic acid , a critical fluorinated building block used extensively in the development of liquid crystal displays (LCDs) and pharmaceutical intermediates.

Executive Summary

Target Compound: 4-Butoxy-2,5-difluorophenylboronic acid CAS Registry Number: 2096339-97-6 (Specific isomer); Note: Often categorized under general difluoroalkoxyphenylboronic acid derivatives. Molecular Formula: C₁₀H₁₃BF₂O₃ Applications: This compound serves as a key intermediate in the synthesis of liquid crystalline materials exhibiting negative dielectric anisotropy , a property essential for Vertical Alignment (VA) mode displays. The 2,5-difluoro substitution pattern provides the necessary dipole moment orientation, while the alkoxy tail governs the mesogenic phase range.

Retrosynthetic Analysis

The synthesis is designed to ensure regiochemical fidelity of the fluorine substituents. The most robust pathway disconnects the boronic acid moiety via a metal-halogen exchange, tracing back to a brominated phenolic precursor.

Strategic Disconnections:

-

C–B Bond Formation: Achieved via cryogenic lithium-halogen exchange of the aryl bromide followed by electrophilic trapping with a borate ester.

-

C–O Bond Formation: Established via Williamson ether synthesis (O-alkylation) of the phenol.

-

C–Br Bond Formation: Regioselective electrophilic aromatic substitution (bromination) of 2,5-difluorophenol.

Figure 1: Retrosynthetic pathway prioritizing regiocontrol of the fluorine and bromine substituents.

Detailed Synthesis Protocols

Step 1: Regioselective Bromination of 2,5-Difluorophenol

If 4-bromo-2,5-difluorophenol is not purchased commercially, it must be synthesized. The hydroxyl group (–OH) is a strong activator and directs ortho/para. Positions 2 and 5 are blocked by fluorine. Position 4 is para to the hydroxyl and is the electronically favored site for electrophilic attack.

-

Reagents: 2,5-Difluorophenol, Bromine (Br₂), Acetic Acid (AcOH).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

-

Dissolve 2,5-difluorophenol (1.0 eq) in glacial acetic acid (5 mL/g) in a round-bottom flask equipped with a dropping funnel.

-

Cool the solution to 0–5 °C using an ice bath to suppress over-bromination.

-

Add Bromine (1.05 eq) dropwise over 30 minutes. The solution will turn reddish-brown.

-

Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

-

Quench: Pour the reaction mixture into ice-water containing 5% Sodium Bisulfite (NaHSO₃) to neutralize excess bromine.

-

Isolation: Extract with Dichloromethane (DCM).[2] Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexane/DCM if necessary, though the crude is often sufficiently pure (>95%).

Step 2: Williamson Ether Synthesis (Alkylation)

This step installs the butoxy tail. The use of a mild base (K₂CO₃) in a polar aprotic solvent ensures complete O-alkylation without affecting the aryl bromide.

-

Reagents: 4-Bromo-2,5-difluorophenol, 1-Bromobutane, Potassium Carbonate (K₂CO₃), Acetone or DMF.

-

Key Parameter: Anhydrous conditions are preferred to prevent hydrolysis of the alkyl bromide.

Protocol:

-

Charge a reaction flask with 4-Bromo-2,5-difluorophenol (1.0 eq) and Potassium Carbonate (2.0 eq).

-

Add Acetone (10 mL/g) (or DMF for faster rates) and stir for 15 minutes to form the phenoxide anion.

-

Add 1-Bromobutane (1.2 eq) via syringe.

-

Heat the mixture to reflux (approx. 60 °C) for 6–12 hours.

-

Monitoring: Check for the disappearance of the phenol peak by HPLC or TLC.

-

Work-up: Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Concentrate to yield 1-Bromo-4-butoxy-2,5-difluorobenzene as a clear or pale yellow oil.

Step 3: Cryogenic Lithiation and Borylation

This is the most critical step. Lithium-halogen exchange is faster than deprotonation at -78 °C, but the presence of ortho-fluorines makes the ring protons acidic. Strict temperature control is required to prevent "benzyne" formation or scrambling.

-

Reagents: 1-Bromo-4-butoxy-2,5-difluorobenzene, n-Butyllithium (n-BuLi, 2.5M in hexanes), Triisopropyl Borate (B(OiPr)₃), THF (anhydrous), HCl (2M).

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add 1-Bromo-4-butoxy-2,5-difluorobenzene (1.0 eq) and anhydrous THF (15 mL/g).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Mechanistic Note: The Li-Br exchange generates the aryl lithium species. The inductive effect of the fluorines stabilizes the negative charge but also makes the species reactive.

-

-

Equilibration: Stir at -78 °C for 30–60 minutes.

-

Borylation: Add Triisopropyl borate (1.5 eq) dropwise. The electrophile traps the aryl lithium species.[3]

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C) over 2 hours.

-

Hydrolysis: Cool the mixture to 0 °C and quench with 2M HCl (excess) to hydrolyze the boronate ester to the free boronic acid. Stir for 1 hour.

-

Isolation: Extract with Ethyl Acetate. The boronic acid may be slightly amphiphilic; ensure thorough extraction.

-

Purification:

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Recrystallization: The crude solid is typically recrystallized from a mixture of Acetonitrile/Water or Heptane/Toluene to remove boroxine anhydrides and impurities.

-

Figure 2: Workflow for the cryogenic conversion of the aryl bromide to the boronic acid.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Water Content (Step 2) | < 0.1% | Water competes with the phenol for the alkyl bromide, reducing yield. |

| Temperature (Step 3) | < -70 °C | Higher temperatures promote ortho-lithiation (deprotonation) at the C6 position or benzyne formation due to the strongly withdrawing fluorine atoms. |

| Quench pH (Step 3) | pH < 2 | Acidic conditions are required to fully hydrolyze the intermediate boronate ester to the acid. |

| Drying (Final Product) | < 40 °C (Vac) | Boronic acids readily dehydrate to form cyclic trimeric anhydrides (boroxines) at high temperatures. |

Stability Note: Fluorinated phenylboronic acids are susceptible to protodeboronation (loss of the boron group) under basic or high-temperature conditions. Store the final product at 4 °C under inert atmosphere.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (DMSO-d₆):

-

δ ~8.0–8.2 ppm (s, 2H, B(OH)₂).

-

δ ~7.3–7.5 ppm (m, Ar-H).

-

δ ~4.0 ppm (t, 2H, -OCH₂-).

-

δ ~1.7, 1.4, 0.9 ppm (Multiplets, Butyl chain).

-

-

¹⁹F NMR:

-

Two distinct signals (unless coincidentally overlapping) corresponding to the 2 and 5 positions.

-

-

Purity: HPLC > 98% (Area %).

References

-

Preparation of 4-alkoxy-2,3-difluorophenylboronic acid derivatives

- Source: TCI Chemicals & PureSynth (Analogous protocols for difluoro-alkoxy isomers).

-

URL:

-

General Procedure for Lithiation-Borylation of Halogenated Arenes

-

Stability of Fluorinated Boronic Acids

- Source: National Institutes of Health (PMC)

-

URL:

-

Alkylation of Fluorophenols (Williamson Ether Synthesis)

- Source: PrepChem - Synthesis of 1-Butoxy-3,5-difluorobenzene.

-

URL:

Sources

Technical Monograph: (4-Butoxy-2,5-difluorophenyl)boronic acid

Executive Summary

(4-Butoxy-2,5-difluorophenyl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the synergistic combination of a boronic acid moiety (reactive handle), a 2,5-difluoro substitution pattern (metabolic stability and electronic modulation), and a 4-butoxy tail (lipophilicity enhancer). This guide provides a rigorous breakdown of its nomenclature, physicochemical behavior—specifically the boroxine-acid equilibrium—and a validated protocol for its synthesis and utilization in drug discovery.

Nomenclature & Chemical Identity

The IUPAC name (4-butoxy-2,5-difluorophenyl)boronic acid is derived based on the priority of functional groups. The boronic acid group (

Structural Numbering Logic

-

Principal Group: Boronic acid at

. -

Substituents:

-

Fluorine atoms at

and -

Butoxy group (

) at

-

-

Numbering Direction: The ring is numbered to give the lowest possible locants to substituents.

(Fluoro) is preferred over

Identity Data Table

| Parameter | Specification |

| IUPAC Name | (4-Butoxy-2,5-difluorophenyl)boronic acid |

| CAS Number | 2096339-97-6 |

| Molecular Formula | |

| Molecular Weight | 230.02 g/mol |

| SMILES | CCCCOC1=C(F)C=C(B(O)O)C(F)=C1 |

| Appearance | White to off-white crystalline solid |

Physicochemical Profile & Stability (Expert Insight)

The Boroxine Equilibrium

Critical Handling Note: Like most electron-deficient arylboronic acids, this compound is prone to dehydration. Upon storage or heating, three molecules of the acid condense to form a cyclic trimeric anhydride known as a boroxine .[1]

-

Implication: Purity analysis via melting point can be misleading due to variable mixtures of the free acid and the boroxine.

-

Correction: In Suzuki coupling aqueous media, the boroxine hydrolyzes back to the active boronic acid species rapidly. For precise stoichiometry in anhydrous reactions, one must determine the "active boron" content via titration or quantitative NMR (qNMR).

Fluorine Effect

The 2,5-difluoro substitution exerts a strong electron-withdrawing effect (

-

More reactive in transmetallation steps.

-

More susceptible to protodeboronation (C-B bond cleavage) under highly basic conditions.

Synthetic Protocol: Bromide-Lithium Exchange[3]

Causality: Direct lithiation of 1-butoxy-2,5-difluorobenzene is risky due to competing directing effects between the fluorine (ortho-director) and the alkoxy group. The most reliable route utilizes Bromide-Lithium Exchange starting from 1-bromo-4-butoxy-2,5-difluorobenzene.

Reaction Workflow Diagram

Figure 1: Synthetic pathway via cryogenic lithiation-borylation.

Step-by-Step Procedure

Safety: perform in a fume hood under Argon/Nitrogen. n-BuLi is pyrophoric.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvation: Charge flask with 1-bromo-4-butoxy-2,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Checkpoint: Maintain internal temperature below -65°C to prevent benzyne formation. Stir for 30-45 minutes at -78°C.

-

-

Borylation: Add Triisopropyl borate (

, 1.5 equiv) dropwise. The solution may become viscous. -

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Quench & Hydrolysis: Cool to 0°C. Slowly add 1M HCl (excess) until pH < 2. Stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

.[2] -

Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether. Do not use column chromatography with silica unless acidified, as boronic acids can streak/bind.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This molecule is a "privileged building block." The 2,5-difluoro motif is a bioisostere for phenyl rings, often improving metabolic stability by blocking P450 oxidation sites, while the butoxy group modulates lipophilicity (LogP) for membrane permeability.

Catalytic Cycle & Mechanism

The coupling involves the reaction of the boronic acid with an aryl halide (

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.

Optimized Coupling Conditions

Due to the steric bulk of the butoxy group and the electronic effects of the fluorines, standard conditions may need adjustment.

| Component | Recommendation | Rationale |

| Catalyst | Bidentate ligands ( | |

| Base | Weaker bases prevent protodeboronation of the fluorinated ring. | |

| Solvent | Dioxane/Water (4:1) | Water is essential to solubilize the base and activate the boronic acid. |

| Temp | 80-100°C | Required to overcome the activation energy of the transmetallation step. |

Quality Control & Characterization

To validate the identity of the synthesized compound, researchers should look for specific NMR signatures.

- NMR: Crucial for confirming the 2,5-substitution. Expect two distinct signals (around -110 to -140 ppm) showing coupling to each other and the aromatic protons.

-

H NMR:

-

Aromatic Region: Two doublets of doublets (dd) corresponding to the protons at C3 and C6. The coupling constants (

) will be significant (6–10 Hz). -

Aliphatic Region: Typical triplet (methyl), multiplet (methylene), multiplet (methylene), triplet (O-methylene) pattern for the n-butoxy chain.

-

-

Mass Spectrometry: ESI-MS in negative mode (

) is often preferred. Note that Boron has two isotopes (

References

-

PureSynth. (2024). Boronic Acid Derivatives and Stability.[3][4][5][6] Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.[1] Retrieved from [Link]

-

PubChem. (2025).[7] Compound Summary: 2,4-Difluorophenylboronic acid (Structural Analogue Reference).[7] Retrieved from [Link]

-

Organic Syntheses. (2010). Preparation of Boronic Acids via Lithiation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Stability of 4-Butoxy-2,5-difluorophenylboronic Acid

An In-Depth Technical Guide on the Safety, Handling, and Stability of 4-Butoxy-2,5-difluorophenylboronic Acid .

Introduction: The Strategic Value of Fluorinated Boronic Acids

In modern drug discovery, 4-Butoxy-2,5-difluorophenylboronic acid serves as a critical "privileged building block." The incorporation of the 2,5-difluoro motif modulates metabolic stability and lipophilicity (LogP), while the butoxy tail often facilitates solubility or targets specific hydrophobic pockets in protein-ligand interactions.

However, the convergence of a boronic acid moiety with a fluorinated aromatic ring introduces specific stability challenges—namely protodeboronation and boroxine (anhydride) formation —that can compromise experimental reproducibility and safety. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven framework for handling this compound with scientific rigor.

Hazard Identification & Risk Assessment

While standard SDSs classify this compound as an irritant, the specific combination of fluorine and boron requires a more nuanced risk assessment.

GHS Classification & Hazard Data

| Hazard Category | Code | Statement | Signal Word |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Warning |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | Warning |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | Warning |

Critical Technical Hazards (Beyond the SDS)

-

Thermal Decomposition & HF Generation: In the event of a fire or high-temperature decomposition (>200°C), the difluoro-substitution pattern can lead to the release of Hydrogen Fluoride (HF) gas. Standard organic vapor respirators are insufficient for HF; specific acid gas cartridges or supplied air systems are required during thermal events.

-

Variable Stoichiometry (The Anhydride Issue): Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is not a purity failure but a thermodynamic equilibrium.

-

Impact: Using the molecular weight of the free acid (230.02 g/mol ) without correcting for the anhydride content can lead to stoichiometric errors of 10–15% in sensitive catalytic cycles.

-

Storage & Stability Protocols

The stability of 4-Butoxy-2,5-difluorophenylboronic acid is governed by moisture equilibrium and temperature.

The Storage Lifecycle Workflow

The following decision matrix outlines the optimal storage conditions to maintain reagent integrity.

Figure 1: Decision matrix for the storage of fluorinated phenylboronic acids to prevent hydrolytic degradation.

Protocol: Handling "Wet" or "Dry" Batches

To ensure stoichiometric accuracy in Suzuki-Miyaura couplings:

-

Assessment: Run a ¹H NMR in DMSO-d₆. Look for the distinct boronic acid protons (usually two broad singlets or one very broad peak around 8.0–9.0 ppm) versus the boroxine signals.

-

Correction: If precise stoichiometry is required (e.g., 1:1 coupling), "re-hydrate" the sample by exposing it to moist air in a humidity chamber for 24 hours, or calculate the effective molecular weight based on the integration ratio of acid to boroxine.

Experimental Safety & Handling

Engineering Controls & PPE[3]

-

Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood. The "dustiness" of boronic acids varies; assume high mobility of particulates.

-

Glove Selection:

-

Solid Handling:Nitrile (0.11 mm thickness) is sufficient.

-

Solution Handling (DCM/THF):Barrier Laminate (Silver Shield) or high-grade Viton is required. Standard nitrile degrades rapidly in the solvents typically used for boronic acid couplings.

-

Reaction Safety: The Protodeboronation Risk

Fluorinated phenylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures. This releases 1-butoxy-2,4-difluorobenzene (a volatile organic) and boric acid.

Mechanism & Mitigation:

-

Risk: High pH (strong bases like KOtBu, NaOH) + Heat = Rapid decomposition.

-

Control: Use mild bases (K₃PO₄, K₂CO₃) and anhydrous conditions where possible.

Figure 2: Reaction parameter optimization to minimize safety risks and maximizing yield.

Waste Disposal & Emergency Procedures

Disposal of Fluorinated Boron Waste

Do NOT dispose of this compound down the drain.

-

Segregation: Collect in a dedicated "Halogenated Organic" waste stream.

-

Labeling: Clearly tag as "Contains Fluorinated Organics" and "Boron Compounds."

-

Destruction: Incineration must be performed at facilities equipped with scrubbers to capture Hydrogen Fluoride (HF) emissions.

Spill Cleanup

-

Small Spills (Solid):

-

Wear N95/P100 respirator and nitrile gloves.

-

Cover with wet paper towels to prevent dust generation.

-

Sweep up into a sealable container.

-

-

Large Spills:

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid stability and anhydride equilibrium).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods for Boron and Fluorine Compounds.

-

PureSynth. (n.d.).[5] 2,5-Difluorophenylboronic Acid Safety Data. Retrieved February 18, 2026, from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. keyorganics.net [keyorganics.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. aksci.com [aksci.com]

A Senior Application Scientist's Guide to the Commercial Landscape and Quality Verification of 4-Butoxy-2,5-difluorophenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Arylboronic Acid

4-Butoxy-2,5-difluorophenylboronic acid (CAS No. 2096339-97-6) is a specialized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its utility is anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds in complex molecule synthesis.[2][]

The strategic incorporation of a difluorophenyl moiety can significantly modulate the physicochemical properties of a target molecule. The fluorine atoms often enhance metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable in the design and development of novel pharmaceutical agents and advanced materials.[2] This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate and presents a rigorous, field-proven protocol for its quality assessment upon procurement.

Chapter 1: Commercial Supplier Landscape

Acquiring high-quality starting materials is the foundation of reproducible and successful research. The availability of 4-Butoxy-2,5-difluorophenylboronic acid is primarily from specialized chemical synthesis companies, often on a "synthesis on demand" basis. Below is a comparative analysis of known suppliers.

| Supplier | CAS Number | Offered Purity | Notes |

| SynHet | 2096339-97-6 | >95% up to >99% | Offers various grades, including pharma grade (USP, BP, Ph. Eur.) and provides a comprehensive suite of analytical testing upon request (NMR, LCMS, GCMS, etc.). Appears to be a primary manufacturer.[1] |

| Other Vendors | Varies | Typically ≥95% | This compound is listed in the catalogs of various fine chemical suppliers. Researchers should verify the CAS number is 2096339-97-6 (for the 2,5-difluoro isomer) and not 156487-12-6 (the 2,3-difluoro isomer)[4][5][6]. Always request a lot-specific Certificate of Analysis (CoA) before purchase. |

Note: Researchers should exercise diligence in verifying the isomeric identity of the material, as related structures like 4-Butoxy-2,3-difluorophenylboronic acid are also commercially available and can be easily confused.

Chapter 2: Essential Quality Control and Verification Protocol

Sourcing a reagent is only the first step. Independent verification of its identity and purity is paramount to ensure the integrity of subsequent experimental work. Boronic acids are notoriously prone to forming cyclic anhydrides (boroxines) upon dehydration, which can impact reactivity and stoichiometry.[7] The following multi-technique protocol provides a robust system for validating incoming material.

Workflow for Incoming Material Validation

Sources

- 1. 4-Butoxy-2,5-difluorophenylboronic acid [synhet.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 4-Butoxy-2,3-difluorophenylboronic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. 4-Butoxy-2,3-difluorophenylboronic Acid | 156487-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for 4-Butoxy-2,5-difluorophenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of organoboron reagents, 4-butoxy-2,5-difluorophenylboronic acid has emerged as a particularly valuable building block, especially in the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a nucleophilic butoxy group, and two electron-withdrawing fluorine atoms—imparts a nuanced reactivity profile that can be strategically exploited to construct complex molecular architectures.

This guide provides an in-depth technical overview of the application of 4-butoxy-2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and explore the synergistic effects of its substituents that make it a reagent of choice for the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and materials for Organic Light-Emitting Diodes (OLEDs).

The Strategic Advantage of the 4-Butoxy-2,5-difluoro Substitution Pattern

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric effects. The substituents on 4-butoxy-2,5-difluorophenylboronic acid each play a critical role:

-

2,5-Difluoro Substitution: The two fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This electronic perturbation is generally understood to facilitate the transmetalation step, a key process in the catalytic cycle where the aryl group is transferred from boron to the palladium catalyst.[2] The increased electrophilicity of the boronic acid can lead to higher reaction rates and yields, particularly when coupling with electron-rich aryl halides.

-

4-Butoxy Group: The butoxy group, being an electron-donating substituent, might seem counterintuitive in combination with the electron-withdrawing fluorines. However, its presence offers several advantages. It can modulate the overall electronic properties of the resulting biaryl product, which is crucial for tuning the photophysical properties of OLED materials. In the context of drug discovery, the butoxy group can enhance metabolic stability and improve pharmacokinetic profiles. From a synthetic standpoint, the steric bulk of the butoxy group is located para to the boronic acid, minimizing interference with the coupling reaction at the ortho position.

-

Synergistic Effects: The interplay between the electron-donating butoxy group and the electron-withdrawing fluoro groups creates a unique electronic environment. This can influence the regioselectivity of the coupling reaction and the properties of the final product. For instance, in the synthesis of OLED materials, this substitution pattern can be exploited to fine-tune the HOMO/LUMO energy levels of the resulting conjugated molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of 4-butoxy-2,5-difluorophenylboronic acid with aryl halides. It is important to note that reaction conditions should be optimized for each specific substrate combination.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for the coupling of 4-butoxy-2,5-difluorophenylboronic acid with a variety of aryl bromides.

Materials:

-

4-Butoxy-2,5-difluorophenylboronic acid (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 equiv.)

-

Toluene (anhydrous)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-butoxy-2,5-difluorophenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

4-Butoxy-2,5-difluorophenylboronic acid (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Microwave vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave vial, combine the aryl chloride (0.5 mmol), 4-butoxy-2,5-difluorophenylboronic acid (0.75 mmol), K₂CO₃ (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

-

Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water (2.5 mL) via syringe.

-

Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 4-butoxy-2,5-difluorophenylboronic acid with various aryl halides. These are illustrative examples and actual yields may vary depending on the specific substrates and reaction optimization.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 85-95 |

| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 80-90 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | t-AmylOH | 120 | 24 | 75-85 |

| 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 70-80 |

Experimental Workflow Visualization

The general workflow for a Suzuki-Miyaura coupling reaction using 4-butoxy-2,5-difluorophenylboronic acid can be visualized as follows:

Troubleshooting and Considerations

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[3] This can be minimized by using anhydrous solvents, carefully degassing all reagents, and using a suitable base. For particularly sensitive substrates, the use of boronic esters (e.g., pinacol esters) can be beneficial.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to suppress this side reaction.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for the success of the reaction, especially with challenging substrates like aryl chlorides or sterically hindered partners.[4] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.

-

Base Selection: The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The optimal base will depend on the specific substrates and solvent system.

Conclusion

4-Butoxy-2,5-difluorophenylboronic acid is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern allows for the fine-tuning of electronic and steric properties, making it a powerful tool for researchers in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, chemists can effectively leverage the reactivity of this multifunctional building block to access a wide range of high-value molecules.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

-

Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219: Cross-Coupling Reactions. Springer. [Link]

-

Tyrell, E., & Whitting, A. (2004). The Suzuki-Miyaura reaction: an overview. Tetrahedron, 60(15), 3385-3405. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: A Quantitative Study of the Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition, 53(2), 551-555. [Link]

-

Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Cross-Coupling of 4-Butoxy-2,5-difluorophenylboronic Acid

Executive Summary & Compound Analysis

4-Butoxy-2,5-difluorophenylboronic acid represents a distinct class of "push-pull" fluorinated synthons used frequently in the synthesis of liquid crystals and bioactive pharmacophores.

-

Electronic Profile: The molecule features a unique electronic conflict. The 2,5-difluoro substitution pattern is electron-withdrawing (inductive effect,

), which typically increases Lewis acidity at the boron center, accelerating transmetallation but also heightening susceptibility to hydrolytic protodeboronation. However, the 4-butoxy group acts as a strong electron-donating group (resonance effect, -

Key Challenge: The primary failure mode is protodeboronation (hydrolysis of the C-B bond) catalyzed by high pH or prolonged heating, leading to the formation of 1-butoxy-2,5-difluorobenzene (byproduct) rather than the biaryl product.

-

Solution: This protocol utilizes a "buffered activity" approach—employing mild bases and specific ligand systems that facilitate rapid oxidative addition and transmetallation before decomposition can occur.

Mechanistic Insight & Reaction Design[1]

To ensure success, the reaction conditions must balance the activation of the boronic acid (formation of the boronate "ate" complex) against its stability.

The "Push-Pull" Stabilization Effect

Unlike 2,6-difluorophenylboronic acid, which undergoes rapid protodeboronation, the 4-butoxy group in this substrate provides essential electron density to the ring. This allows for the use of slightly more active catalyst systems without immediate degradation.

Figure 1: Mechanistic pathway highlighting the critical competition between productive transmetallation and destructive protodeboronation.

Standard Operating Protocol (Tier 1)

This protocol is the starting point for coupling with aryl bromides and electron-deficient aryl chlorides. It uses Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by fluoride ions.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aryl Halide | 1.0 | Electrophile | Limiting reagent. |

| Boronic Acid | 1.2–1.5 | Nucleophile | Excess required to account for minor deboronation. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03–0.05 | Catalyst | Ferrocenyl ligand prevents Pd aggregation. |

| K₃PO₄ | 2.0–3.0 | Base | Milder than Na₂CO₃; reduces hydrolysis risk. |

| Solvent | 0.1–0.2 M | Medium | 1,4-Dioxane / Water (4:1 v/v). |

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 equiv), 4-Butoxy-2,5-difluorophenylboronic acid (1.3 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Note: Oxygen promotes homocoupling of the boronic acid, consuming the reagent.

-

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio).

-

Tip: If the aryl halide is hydrophobic, increase Dioxane ratio to 9:1.

-

-

Base Addition: Add K₃PO₄ (2.0 equiv) as a solid or pre-dissolved aqueous solution.

-

Reaction: Heat the block to 80–90 °C for 4–12 hours.

-

Monitoring: Check by TLC or LCMS after 2 hours. Look for the disappearance of the halide.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Advanced Protocol for Challenging Substrates (Tier 2)

If the standard protocol yields <50% or if significant protodeboronation (formation of 1-butoxy-2,5-difluorobenzene) is observed, switch to this anhydrous, fluoride-activated system.

Rationale: Removing water eliminates the primary source of protons for deboronation. Fluoride (CsF) activates the boronic acid via a [Ar-B(OH)2F]- intermediate which is highly reactive toward transmetallation but less basic than the hydroxy-boronate.

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%) .

-

Why: Buchwald ligands (XPhos) are bulky and electron-rich, facilitating oxidative addition of unreactive chlorides and accelerating reductive elimination.

-

-

Base/Activator: CsF (2.0 equiv) or K₃PO₄ (anhydrous) .

-

Solvent: Toluene or THF (Anhydrous).

-

Temperature: 100 °C (Toluene) or Reflux (THF).

Protocol Modifications

-

Flame-dry the reaction vessel and cool under Argon.

-

Add all solids (Catalyst, Ligand, Boronic Acid, Base, Aryl Halide) in a glovebox or under rapid Argon flow.

-

Add anhydrous solvent via syringe.

-

Seal and heat. This system is strictly water-free.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

Figure 2: Optimization decision matrix for handling reaction failures.

Purification & Analytical Data

Purification:

-

Stationary Phase: Silica Gel (Standard 40-63 µm).

-

Eluent: Hexane/Ethyl Acetate gradients.

-

Note: The 2,5-difluoro motif often lowers the polarity of the molecule compared to non-fluorinated analogues. Expect the product to elute earlier than expected (higher Rf).

Analytical Markers (1H NMR):

-

4-Butoxy Group: Look for the characteristic triplet at ~4.0 ppm (

) and the methyl triplet at ~1.0 ppm. -

Aromatic Protons: The 2,5-difluoro substitution leaves two protons on the central ring (positions 3 and 6). These will appear as complex multiplets (often doublets of doublets due to H-F coupling) in the 6.5–7.5 ppm region.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Korenaga, T., et al. (2005).[1] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.[1] Synthesis, 2005(19), 3291-3295. (Provides foundational data on polyfluorinated boronic acid stability).

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

BenchChem Technical Support. (2025). Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Link

Sources

Applications of 4-Butoxy-2,5-difluorophenylboronic Acid in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Value of the 4-Butoxy-2,5-difluorophenyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and lipophilic alkyl chains into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. The 4-butoxy-2,5-difluorophenyl scaffold has emerged as a particularly valuable motif, offering a unique combination of properties that can be leveraged to enhance the efficacy and "drug-likeness" of therapeutic agents. The two fluorine atoms at the 2- and 5-positions of the phenyl ring can modulate the acidity of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Concurrently, the butoxy group at the 4-position increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

4-Butoxy-2,5-difluorophenylboronic acid is a key building block that enables the efficient introduction of this privileged scaffold into a wide range of molecular architectures. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This reaction allows for the facile coupling of the boronic acid with a variety of aryl and heteroaryl halides, providing medicinal chemists with a powerful tool for the synthesis of complex molecules.

This technical guide provides a comprehensive overview of the applications of 4-butoxy-2,5-difluorophenylboronic acid in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. A detailed case study on the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors will be presented, along with step-by-step protocols for the Suzuki-Miyaura coupling reaction.

Case Study: Synthesis of IRAK4 Inhibitors for Inflammatory Diseases

A significant application of 4-butoxy-2,5-difluorophenylboronic acid is in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key players in the innate immune system.[1][2][3] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[4][5][6] Consequently, IRAK4 has emerged as a high-priority target for the development of novel therapeutics.[7][8]

Patent literature (WO2019152640A1) discloses a series of potent IRAK4 inhibitors synthesized using 4-butoxy-2,5-difluorophenylboronic acid as a key intermediate. The 4-butoxy-2,5-difluorophenyl moiety is incorporated into the inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction with a heterocyclic halide. This specific substitution pattern was likely chosen to optimize the inhibitor's potency, selectivity, and pharmacokinetic profile.

The IRAK4 Signaling Pathway and Therapeutic Rationale

The IRAK4 signaling cascade is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of interleukin-1 (IL-1) to its receptor. This leads to the recruitment of adaptor proteins, such as MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[2] By inhibiting IRAK4, the entire downstream signaling cascade can be blocked, thereby reducing the production of inflammatory mediators.

Caption: Simplified IRAK4 signaling pathway and the point of intervention for IRAK4 inhibitors.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of 4-butoxy-2,5-difluorophenylboronic acid with a heteroaryl halide, based on conditions reported in the literature for similar transformations. Optimization of these conditions may be necessary for specific substrates.

General Workflow for IRAK4 Inhibitor Synthesis

Caption: General workflow for the synthesis and evaluation of IRAK4 inhibitors.

Protocol 1: Suzuki-Miyaura Coupling with a Heteroaryl Bromide

This protocol is a representative example for the coupling of 4-butoxy-2,5-difluorophenylboronic acid with a heteroaryl bromide.

Materials:

-

4-Butoxy-2,5-difluorophenylboronic acid (1.0 equiv)

-

Heteroaryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.2 equiv), 4-butoxy-2,5-difluorophenylboronic acid (1.0 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent system (1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Performing the reaction under an inert atmosphere is crucial for achieving high yields.

-

Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvents prior to use removes dissolved oxygen.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate pair.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. The ratio of the solvents can influence the reaction rate and yield.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.

Materials:

-

4-Butoxy-2,5-difluorophenylboronic acid (1.0 equiv)

-

Heteroaryl chloride or bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., DME/water, 3:1 v/v)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add the heteroaryl halide (1.1 equiv), 4-butoxy-2,5-difluorophenylboronic acid (1.0 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).

-

Add the solvent system (DME/water, 3:1 v/v).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 10-30 minutes.

-

After cooling, work up and purify the product as described in Protocol 1.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Provides rapid and uniform heating, which can overcome activation barriers and accelerate the reaction.

-

Catalyst Choice: Different palladium catalysts exhibit varying levels of activity and stability under microwave conditions. Catalysts with bulky phosphine ligands, such as Pd(dppf)Cl₂, are often effective.

-

Higher Temperatures: Microwave heating allows for the safe use of higher temperatures, which can be beneficial for less reactive substrates.

Data Summary

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids and heteroaryl halides, which can be adapted for 4-butoxy-2,5-difluorophenylboronic acid.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | [9][10] |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Cs₂CO₃ | DME/H₂O | 120-150 (MW) | 0.2-0.5 | Generic conditions |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 2-8 | Generic conditions |

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[1][11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

It is highly recommended to obtain and consult the specific SDS for 4-butoxy-2,5-difluorophenylboronic acid from the supplier before use.

Conclusion

4-Butoxy-2,5-difluorophenylboronic acid is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex molecules with potentially enhanced pharmacological properties. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the 4-butoxy-2,5-difluorophenyl moiety into drug candidates. The successful application of this reagent in the synthesis of IRAK4 inhibitors highlights its potential for the development of novel therapeutics for inflammatory diseases and cancer. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

-

Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. (2024). Available at: [Link]

-

Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling. The Journal of Biological Chemistry. (2018). Available at: [Link]

-

IRAK4. Wikipedia. Available at: [Link]

-

What are IRAK4 inhibitors and how do they work? Patsnap Synapse. (2024). Available at: [Link]

-

Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. (2025). Available at: [Link]

-

Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI. (2016). Available at: [Link]

-

Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online. (2020). Available at: [Link]

- IRAK4 inhibitors. Google Patents. (2023).

-

Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Publications. (2021). Available at: [Link]

-

Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. ResearchGate. (2026). Available at: [Link]

-

MSDS of 4-t-Butoxyphenylboronic acid. (2013). Available at: [Link]

-

Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. PubMed. (2026). Available at: [Link]

-

Astrazeneca divulges new IRAK4 inhibitors. BioWorld. (2023). Available at: [Link]

-

Suzuki Coupling. (n.d.). Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. (n.d.). Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Omega. (2019). Available at: [Link]

Sources

- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 8. Astrazeneca divulges new IRAK4 inhibitors | BioWorld [bioworld.com]

- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. capotchem.cn [capotchem.cn]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes & Protocols: Mastering Reactions with 4-Butoxy-2,5-difluorophenylboronic Acid

Introduction

4-Butoxy-2,5-difluorophenylboronic acid (CAS No. 2096339-97-6) is a versatile building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is characterized by a phenyl ring substituted with two electron-withdrawing fluorine atoms and an electron-donating butoxy group. This electronic arrangement imparts unique reactivity, making it a valuable synthon for introducing fluorinated moieties into complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the butoxy group can be used to tune solubility and steric properties.[2][3]

This guide provides a comprehensive overview of the experimental conditions for utilizing 4-Butoxy-2,5-difluorophenylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind component selection, provide detailed protocols, and address common challenges associated with electron-deficient boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex.[4] The general utility of this reaction stems from its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4]

Mechanistic Considerations for a Fluorinated Substrate

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how the electronic nature of 4-Butoxy-2,5-difluorophenylboronic acid influences this cycle is critical for reaction optimization.

-

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex. This step is generally not directly affected by the boronic acid's structure. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[4]

-

Transmetalation: This is the rate-determining step for many Suzuki couplings and the most critical step to consider for this substrate. The organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[7][8] The electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the aryl group and increase the Lewis acidity of the boron center. This can make the transmetalation step more challenging compared to electron-rich boronic acids.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to complete the cycle.[6]

A key challenge with polyfluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to the formation of an unwanted arene byproduct. Careful selection of the base and reaction conditions is paramount to minimize this pathway.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-Butoxy-2,5-difluorophenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

-

4-Butoxy-2,5-difluorophenylboronic acid

-

Aryl bromide (or iodide/triflate)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

-

Phosphine ligand (e.g., SPhos, XPhos, CyJohnPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Degassed water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Nitrogen or Argon source

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Butoxy-2,5-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation. The choice of base is critical; weaker bases like carbonates are often preferred initially to minimize deboronation of the electron-deficient boronic acid.

-

-

Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (0.08 mmol, 8 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

-

Rationale: Using a combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for promoting both oxidative addition and reductive elimination, especially with challenging substrates.[5] Pre-formed palladacycles can also be highly effective and offer greater air stability.[5]

-

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5-1.0 mL) to the flask.

-

Rationale: A mixed solvent system, often aqueous, is common for Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8] The solvent must be thoroughly degassed (e.g., by sparging with N₂ or Ar for 20-30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Higher temperatures are often required to drive the coupling of electron-deficient partners. Reaction times can vary from 2 to 24 hours.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[9]

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Data Summary: Recommended Starting Conditions

The selection of catalyst, ligand, and base is highly dependent on the coupling partner. The table below summarizes recommended starting points for different classes of aryl halides.

| Aryl Halide (R¹-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Aryl Iodide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 |

| Aryl Bromide | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 |

| Aryl Chloride | G2 Buchwald Palladacycle (2) | - | Cs₂CO₃ (2.5) | t-AmylOH | 110 |

| Aryl Triflate | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3.0) | Dioxane | 100 |

This table provides generalized starting conditions. Optimization is strongly encouraged.

Alternative Synthetic Applications

While Suzuki coupling is its primary application, 4-Butoxy-2,5-difluorophenylboronic acid can participate in other important transformations.

-

Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed reaction forms C-N or C-O bonds. The boronic acid can be coupled with amines, anilines, or phenols to synthesize substituted anilines or diaryl ethers, which are valuable structures in drug discovery.

-

Copper-Mediated Fluorination: Boronic acids can serve as precursors for the introduction of a fluorine atom, including radiofluorination with ¹⁸F for applications in positron emission tomography (PET) imaging.[10] This involves reacting the boronic acid with a fluoride source in the presence of a copper catalyst.[10][11]

Handling and Stability

4-Butoxy-2,5-difluorophenylboronic acid, like many boronic acids, can undergo dehydration to form a cyclic trimer known as a boroxine. This process is often reversible upon addition of water during reaction setup. For long-term storage, it is recommended to keep the material in a cool, dry place under an inert atmosphere to minimize degradation.[12] As noted, protodeboronation can be a concern, so care should be taken to avoid strongly acidic or overly harsh basic conditions during workup and purification.

Conclusion

4-Butoxy-2,5-difluorophenylboronic acid is a powerful reagent for the synthesis of complex, fluorinated molecules. Success in its application, particularly in Suzuki-Miyaura couplings, hinges on a rational approach to experimental design. By carefully selecting the catalyst system, base, and solvent to favor the productive transmetalation step while minimizing the competing protodeboronation pathway, researchers can effectively leverage this building block to advance their synthetic programs in drug development and materials science.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Couto, I., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Magnetochemistry. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. Available at: [Link]

-

Pang, J., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. Available at: [Link]

-

Tredwell, M., et al. (2016). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]

-